4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one
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Overview
Description
4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the tert-butylphenyl group, and finally the formation of the pyrrol-2-one ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the benzothiazole moiety may produce dihydrobenzothiazole derivatives.
Scientific Research Applications
4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(1,3-benzothiazol-2-yl)-1-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrol-2-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-tert-butylphenyl)-2,3-dihydro-1H-pyrrol-2-one
Uniqueness
4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-21(2,3)13-8-10-14(11-9-13)24-18(25)12-15(19(24)22)20-23-16-6-4-5-7-17(16)26-20/h4-11,22-23H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBIQNKUJBUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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